molecular formula C10H9N B147181 4-METHYLQUINOLINE CAS No. 491-35-0

4-METHYLQUINOLINE

Cat. No.: B147181
CAS No.: 491-35-0
M. Wt: 143.18 g/mol
InChI Key: MUDSDYNRBDKLGK-UHFFFAOYSA-N
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Description

4-Methylquinoline (C₁₀H₉N) is a heterocyclic aromatic compound derived from quinoline, featuring a methyl group (-CH₃) substituted at the 4-position of the quinoline ring. Its molecular structure combines the planar aromaticity of quinoline with the electron-donating effects of the methyl group, influencing its chemical reactivity and physical properties.

Synthesis and Purity: A representative synthesis route involves the condensation of 4-R-1-phenyl ethenone (II-1) with isatin (indoline-2,3-dione, II-2), yielding 2-(4-R-phenyl)quinoline-4-carboxylic acid (II-3) with an 80–82% yield. Subsequent esterification produces methyl-2-(4-R-phenyl)quinoline-4-carboxylate (YS-1 or II-4) at 80–88% yield . High-performance liquid chromatography (HPLC) is employed to verify purity, a critical step for applications in pharmaceuticals and materials science .

Applications: this compound serves as a precursor in antimalarial drug synthesis, a corrosion inhibitor in industrial processes, and a ligand in coordination chemistry due to its nitrogen-containing heterocycle.

Preparation Methods

Historical Context and Traditional Synthesis Approaches

Quinoline derivatives have historically been synthesized via the Skraup, Doebner-Miller, and Friedländer methods. While these approaches laid the foundation for heterocyclic chemistry, they often required harsh conditions, such as concentrated sulfuric acid or high temperatures, leading to low yields and functional group incompatibility . For 4-methylquinoline specifically, early routes involved cyclization of aniline derivatives with carbonyl compounds, but these methods faced challenges in regioselectivity and purification.

A notable advancement was reported by Watanabe et al. (1981), who demonstrated the reaction of aminoarenes with aliphatic aldehydes under non-acidic conditions . Although this method avoided corrosive acids, it still suffered from moderate yields (40–50%) and limited substrate scope. These limitations underscored the need for improved catalytic systems.

Twin-Catalyst Methodology: A Modern Paradigm

The development of a twin-catalyst system represents a breakthrough in this compound synthesis. This method, disclosed in a 2005 patent, employs two distinct catalysts—silica-supported ferric chloride (silferc) and anhydrous zinc chloride—to facilitate a one-pot reaction between aniline and methyl vinyl ketone (MVK) .

Reaction Mechanism and Catalytic Roles

The synthesis proceeds via a cascade of condensation, cyclization, and aromatization steps. Silferc, a composite of ferric chloride impregnated on silica gel, acts as a Lewis acid to activate the aniline substrate, promoting nucleophilic attack on MVK. The subsequent cyclization is accelerated by zinc chloride, which stabilizes intermediates through coordination. This synergistic catalysis enables the formation of the quinoline ring system at milder temperatures (70–75°C) compared to traditional methods .

Optimized Procedure and Conditions

The patented protocol involves the following steps :

  • Activation Phase : Aniline (10 mmol) is stirred with silferc (1:1 molar ratio) in acetic acid under nitrogen.

  • Carbonyl Addition : MVK (1.2 equiv) is added dropwise over 15 minutes.

  • Cyclization : The mixture is heated to 70–75°C for 1 hour.

  • Aromatization : Zinc chloride (1:1 molar ratio) is introduced, and reflux continues for 2–5 hours.

  • Workup : Basification with NaOH, extraction with ethyl acetate, and solvent evaporation yield pure this compound.

Table 1: Key Parameters and Outcomes from Patent Examples

ExampleSubstrateCatalyst (mol%)Time (h)Yield (%)
1AnilineSilferc + ZnCl₂355
94-HydroxyanilineSilferc + ZnCl₂365

Data adapted from WO2007060685A1 .

The system achieves yields of 55–65%, with higher efficiencies observed for electron-rich anilines. The silferc catalyst is reusable for up to three cycles without significant activity loss, enhancing process sustainability .

Comparative Analysis of Methodologies

The twin-catalyst method offers distinct advantages over conventional approaches:

Yield and Efficiency

Traditional Skraup syntheses rarely exceed 40% yield for this compound due to side reactions and decomposition. In contrast, the twin-catalyst system boosts yields to 55–65% by minimizing side pathways through precise Lewis acid catalysis .

Functional Group Tolerance

Earlier methods struggled with substrates containing hydroxyl or nitro groups. The patented approach successfully accommodates diverse anilines, including 4-hydroxyaniline and 3-nitroaniline, without requiring protective groups .

Chemical Reactions Analysis

Types of Reactions: 4-METHYLQUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

4-Methylquinoline has been investigated for its potential therapeutic uses, particularly in the development of new drugs. Its structural properties allow it to serve as a precursor in synthesizing various pharmaceutical compounds.

  • Synthesis of Anticancer Agents : Research indicates that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For example, compounds derived from this compound have shown efficacy comparable to established anticancer drugs like erlotinib in inhibiting the growth of lung and colon cancer cells .
  • Mutagenicity Studies : this compound is recognized for its mutagenic properties, making it a valuable compound in genetic research. Studies have demonstrated that it induces mutational changes in bacteria such as Salmonella typhimurium, which is often used in Ames tests to assess mutagenicity .

Dye Synthesis

One of the traditional applications of this compound is in the preparation of dyes. Its ability to form colored complexes with metals has made it useful in creating various synthetic dyes used in textiles and other industries.

  • Cyanine Dyes : this compound is employed in synthesizing cyanine dyes, which are widely used due to their vibrant colors and stability . These dyes have applications not only in textiles but also in biological imaging and photodynamic therapy.

Toxicological Research

This compound has been extensively studied for its carcinogenic potential. Research findings indicate that it can induce liver tumors in laboratory animals, highlighting its relevance in toxicological assessments.

  • Carcinogenicity Studies : In studies involving neonatal mice, exposure to this compound resulted in significant liver tumor development within one year . Such findings are crucial for understanding the risks associated with chemical exposure and for developing safety regulations.
  • Skin Tumor Promotion : In dermal application studies on SENCAR mice, this compound was shown to promote skin tumors when used in conjunction with other carcinogens like benzo[a]pyrene . This underscores its role as a potential initiator or promoter of skin carcinogenesis.

Environmental Impact

This compound is also recognized as an environmental pollutant associated with hydrocarbons used in industrial processes. Its presence has been noted in cigarette smoke and urban particulate matter, raising concerns about human exposure and health risks.

  • Pollution Studies : Investigations into the environmental persistence of this compound reveal its association with industrial emissions and its detection in various environmental matrices, including air and water samples .

Case Studies

Study TypeFindingsReference
CarcinogenicityInduced liver tumors in neonatal mice; significant tumor incidence observed
Anticancer ActivityCompounds derived from this compound showed efficacy against lung and colon cancer cell lines
Dye SynthesisUsed as a precursor for cyanine dyes with applications in textiles and imaging

Mechanism of Action

The mechanism of action of lepidine involves its interaction with various molecular targets. Its relatively acidic methyl group allows it to participate in condensation reactions, forming quaternary ammonium compounds. These compounds can interact with biological molecules, potentially leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Substituent Position Functional Group Key Properties/Applications
4-Methylquinoline 4-position -CH₃ Enhanced lipophilicity; used in drug intermediates
Quinoline N/A Parent structure Baseline aromaticity; solvent and dye precursor
2-Methylquinoline 2-position -CH₃ Altered electrophilic substitution patterns; less thermally stable
8-Hydroxyquinoline 8-position -OH Chelating agent; fluorescence properties

Key Observations :

  • Electron-Donating Effects: The methyl group in this compound increases electron density at the 4- and 6-positions, directing electrophilic attacks differently compared to unsubstituted quinoline. In contrast, phenolic groups (e.g., 8-hydroxyquinoline) enhance solubility in polar solvents due to hydrogen bonding .
  • Synthetic Yields: The synthesis of this compound derivatives (e.g., YS-1) achieves yields of 80–88% , comparable to other methylated quinolines but lower than halogenated derivatives (e.g., chloroquinolines), which often exceed 90% due to stabilized intermediates.

Physicochemical Properties

Property This compound Quinoline 8-Hydroxyquinoline
Molecular Weight 143.19 g/mol 129.16 g/mol 145.16 g/mol
Melting Point ~15–17°C −15°C 70–73°C
Solubility in H₂O Low Moderate Moderate (pH-dependent)

Reactivity :

  • This compound: The methyl group stabilizes radical intermediates, making it useful in polymerization inhibitors.
  • 8-Hydroxyquinoline: The hydroxyl group enables metal chelation, critical in antimicrobial agents and OLED materials .

Biological Activity

4-Methylquinoline (4-MeQ) is a compound that has garnered attention due to its diverse biological activities and potential implications in toxicology and pharmacology. This article explores the biological activity of 4-MeQ, focusing on its mutagenic properties, carcinogenic potential, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by a methyl group at the 4-position of the quinoline ring, which influences its chemical reactivity and biological interactions. The molecular formula is C10H9NC_{10}H_9N .

Mutagenicity and Genotoxicity

Mutagenic Properties:
this compound has been shown to exhibit mutagenic properties in various studies. Notably, it tested positive for mutagenicity in Salmonella typhimurium strains TA98 and TA100, particularly in the presence of metabolic activation systems. This indicates that 4-MeQ can cause genetic mutations under certain conditions .

Genotoxicity Tests:
In vitro studies demonstrated that 4-MeQ induces unscheduled DNA synthesis in rat hepatocytes, suggesting its potential to cause DNA damage . The compound’s metabolites have been identified as capable of covalently binding to DNA, which may contribute to its genotoxic effects .

Carcinogenic Potential

Research indicates that 4-MeQ possesses carcinogenic properties. In animal studies, neonatal male mice treated with 4-MeQ developed liver tumors within a year. In contrast, female mice and male and female rats did not show significant tumor incidence, likely due to limited dosing or duration of exposure . Furthermore, when administered as an initiating agent followed by promotion with TPA (12-O-tetradecanoylphorbol-13-acetate), significant increases in skin tumors were observed in female mice .

Pharmacological Activities

Beyond its mutagenic and carcinogenic potential, this compound has been investigated for various pharmacological activities:

  • Antimicrobial Activity: Some derivatives of 4-MeQ have shown promising antibacterial and antifungal activities. For instance, compounds derived from this compound were screened for their effectiveness against various pathogens .
  • Anti-parasitic Activity: Recent studies have explored the synthesis of this compound derivatives as potential cruzain inhibitors aimed at treating Chagas disease caused by Trypanosoma cruzi . These derivatives are being evaluated for their biological activity against this parasite.

Metabolism and Biotransformation

The metabolism of this compound involves several pathways. Studies suggest that hydroxylation at the methyl group followed by oxidation can lead to metabolites that may interact with DNA. The metabolic profile differs from other quinolines due to steric hindrance effects associated with the methyl group at position 4 .

Case Studies

Case Study: Liver Tumor Induction
In a study conducted on neonatal male mice, intraperitoneal administration of 4-MeQ led to liver tumor development within one year. This study underscores the compound's potential as a carcinogen under specific experimental conditions .

Case Study: Skin Tumor Promotion
In another experiment involving female mice, the application of 4-MeQ as a tumor initiator followed by TPA promotion resulted in a statistically significant increase in skin tumors within six months, highlighting its role in skin carcinogenesis .

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 4-methylquinoline in laboratory settings?

  • Methodological Answer : Synthesis typically involves cyclization of appropriate precursors (e.g., aniline derivatives) under controlled conditions. Key parameters include:

  • Temperature : Maintain 277–313 K during slow evaporation for crystallization (e.g., aqueous solutions) .
  • Solvent Selection : Use polar solvents (e.g., water or ethanol) to enhance solubility and purity.
  • Purification : Recrystallization from aqueous solutions yields prismatic crystals, as demonstrated in analogous quinoline derivatives .
    • Characterization : Confirm purity via melting point (DSC onset ~419 K) and spectroscopic methods (NMR, IR) .

Q. How can this compound be characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • X-ray Crystallography : Use MoKα radiation (λ = 0.71073 Å) for diffraction. Refinement parameters include weighted R-factor (wR) and goodness-of-fit (S) calculated via software like CrysAlis PRO .
  • Spectroscopy : Employ 1H^1H-NMR to identify aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 143 for this compound) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., cytotoxicity vs. enzyme inhibition) to isolate confounding variables .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance across datasets. For example, discrepancies in IC50_{50} values may arise from cell-line variability (e.g., HepG2 vs. HEK293) .
  • Meta-Analysis : Aggregate published data to identify trends, adjusting for experimental conditions (e.g., solvent polarity, incubation time) .

Q. What methodologies are effective for analyzing π-stacking interactions in this compound crystals?

  • Methodological Answer :

  • Crystallographic Parameters : Calculate intercentroid distances (Cg–Cg) and dihedral angles between aromatic planes. For example, in 2,2'-oxybis(this compound), Cg–Cg distances range from 3.6–4.2 Å with dihedral angles ~89.5° .
  • Software Tools : Use Mercury or PLATON to visualize stacking motifs and quantify interaction energies (e.g., Hirshfeld surface analysis) .
  • Table 1 : Key π-Stacking Parameters in this compound Derivatives
Interaction TypeCg–Cg Distance (Å)Dihedral Angle (°)
Parallel Displaced3.8–4.10–10
T-shaped4.0–4.380–90

Q. What computational approaches model the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on conformational stability using GROMACS .
  • Validation : Compare computed bond lengths (e.g., C–N: 1.35 Å) with crystallographic data .

Q. How should experimental protocols be designed to study this compound’s toxicity mechanisms?

  • Methodological Answer :

  • In Vitro Assays : Use hepatic cell lines (e.g., HepG2) exposed to this compound (1–100 µM) for 24–72 hours. Measure endpoints like ROS production (DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) .
  • Dose-Response Analysis : Fit data to Hill equation to calculate EC50_{50} values. Account for solvent controls (e.g., DMSO ≤0.1%) .
  • Ethical Compliance : Adhere to institutional guidelines for cytotoxicity studies, including triplicate replicates and blinded analysis .

Q. Data Contradiction and Reproducibility

Q. How can researchers address non-reproducible results in this compound synthesis?

  • Methodological Answer :

  • Protocol Standardization : Document reaction parameters (e.g., stirring rate, humidity) using tools like Electronic Lab Notebooks (ELNs).
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., quinoline dimers) formed during synthesis .
  • Collaborative Validation : Share raw data (e.g., crystallographic .cif files) via repositories like Cambridge Structural Database .

Properties

IUPAC Name

4-methylquinoline
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InChI

InChI=1S/C10H9N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-7H,1H3
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InChI Key

MUDSDYNRBDKLGK-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=NC2=CC=CC=C12
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Molecular Formula

C10H9N
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Related CAS

3007-43-0 (hydrochloride)
Record name 4-Methylquinoline
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DSSTOX Substance ID

DTXSID7047067
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Molecular Weight

143.18 g/mol
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Physical Description

Colorless, oily liquid; Turns reddish-brown upon exposure to light; [Merck Index] Light yellow liquid; [Alfa Aesar MSDS]
Record name 4-Methylquinoline
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Boiling Point

261-263 °C
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Solubility

Slightly soluble in water, Soluble in ethanol, ether, and acetone., Miscible with alcohol and benzene, Soluble in mineral acid; insoluble in alkali, In water, 783 mg/liter @ 25 °C
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Density

1.0826 @ 20 °C
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Vapor Pressure

0.0064 [mmHg], 6.4X10-3 mm Hg @ 20 °C /Extrapolated/
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Color/Form

Colorless, oily liquid

CAS No.

491-35-0
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Melting Point

9.5 °C
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Synthesis routes and methods

Procedure details

To a stirred solution of aniline (1 g. 10 mmol) in acetic acid (10 ml), activated silferc (1.72 g. ferric chloride 10 mmol) was added under nitrogen atmosphere. The reaction mixture was stirred for 5 minutes and methyl vinyl ketone (MVK) (0.83 g, 11.8 mmol) was added slowly over a period of 15 minutes. The reaction mixture was heated to 70° C. and maintained between 70-75° C. for one hour. Anhydrous zinc chloride (1.46 g. 10 mmol) was added and the reaction was further refluxed for two hours. The reaction mixture was cooled, filtered, basified with 10% NaOH solution, extracted with ethyl acetate (3×20 ml), dried over Na2SO4 and evaporated to give the product; Yield 55%.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step Two
Quantity
1.46 g
Type
catalyst
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

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